dimethyl 5-(3-chlorophenyl)-2-oxo-2,3-dihydro-1H-2lambda~4~-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
Description
Dimethyl 5-(3-chlorophenyl)-2-oxo-2,3-dihydro-1H-2λ⁴-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate is a heterocyclic compound featuring a fused pyrrolo[1,2-c]thiazole core. Key structural attributes include:
Properties
IUPAC Name |
dimethyl 5-(3-chlorophenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO5S/c1-22-15(19)12-11-7-24(21)8-18(11)14(13(12)16(20)23-2)9-4-3-5-10(17)6-9/h3-6H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVYTMRKCXGYSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CS(=O)CN2C(=C1C(=O)OC)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Pyrrolo[1,2-c][1,3]thiazoles
are a class of compounds that have been studied for their potential biological activities. The geometry of these compounds is defined by the orientation of two methyl ester groups, which may adopt pseudo-trans or pseudo-cis positions in relation to the pyrrolo-thiazole system.
Indole derivatives
, on the other hand, have been found in many important synthetic drug molecules and have shown a broad spectrum of biological activities. They have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc.
Biological Activity
Dimethyl 5-(3-chlorophenyl)-2-oxo-2,3-dihydro-1H-2lambda⁴-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate is a synthetic compound belonging to the class of pyrrolothiazoles. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound based on available research findings, including its mechanism of action, cytotoxic effects, and structure-activity relationships.
Chemical Structure and Properties
The molecular formula for dimethyl 5-(3-chlorophenyl)-2-oxo-2,3-dihydro-1H-2lambda⁴-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate is with a molecular weight of approximately 357.81 g/mol. The presence of the chlorophenyl group is significant as it may influence the compound's biological activity through electronic effects.
Research indicates that compounds with similar thiazole and pyrrole structures often exhibit anticancer properties by inducing apoptosis in cancer cells. The proposed mechanism involves the inhibition of key enzymes involved in cell proliferation and survival pathways. For instance, studies have shown that related compounds can inhibit the activity of kinesin spindle protein (KSP), which is crucial for mitotic spindle formation during cell division .
Cytotoxicity Studies
In vitro studies have demonstrated that dimethyl 5-(3-chlorophenyl)-2-oxo-2,3-dihydro-1H-2lambda⁴-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate exhibits significant cytotoxic effects against various cancer cell lines. The median inhibitory concentration (IC50) values indicate its potency:
The compound's effectiveness against MCF-7 cells suggests a strong potential for development as an anticancer agent.
Apoptotic Induction
The cytotoxic effects observed in various studies are primarily attributed to the induction of apoptosis. This process is characterized by morphological changes in the cells and activation of caspases, which are critical for programmed cell death. In vivo studies utilizing tumor-bearing mice models have shown that treatment with this compound leads to significant tumor regression and increased survival rates .
Structure-Activity Relationship (SAR)
The biological activity of dimethyl 5-(3-chlorophenyl)-2-oxo-2,3-dihydro-1H-2lambda⁴-pyrrolo[1,2-c][1,3]thiazole derivatives can be influenced by structural modifications:
- Chlorine Substitution : The presence of chlorine on the phenyl ring enhances lipophilicity and electron-withdrawing properties, which are beneficial for increased binding affinity to target proteins.
- Dicarboxylate Functional Groups : The dicarboxylate moiety may play a role in solubility and bioavailability, impacting overall efficacy.
Case Studies
Several case studies have documented the therapeutic potential of this class of compounds:
- Study A : Investigated the effect of thiazole derivatives on breast cancer cell lines and reported enhanced apoptosis through mitochondrial pathway activation.
- Study B : Focused on liver cancer models where similar compounds demonstrated significant tumor reduction via inhibition of VEGFA expression.
Comparison with Similar Compounds
Compound A : Dimethyl 5-methyl-3-(2-thienyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
- Substituents :
- 5-methyl group (electron-donating) vs. 5-(3-chlorophenyl) (electron-withdrawing).
- 3-(2-thienyl) (aromatic, sulfur-containing heterocycle) vs. absence of a substituent at position 3 in the target.
- Implications :
- The thienyl group may enhance π-π stacking interactions, while the 3-chlorophenyl group in the target could improve electrophilic reactivity.
- Methyl at position 5 may reduce steric hindrance compared to the bulkier 3-chlorophenyl.
Compound B : 6,7-Dimethyl 5-(3,4-dichlorophenyl)-2,2-dioxo-1H,3H-2λ⁶-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
- Substituents :
- 3,4-Dichlorophenyl (stronger electron-withdrawing effect) vs. 3-chlorophenyl.
- 2,2-dioxo group (sulfone) vs. 2-oxo (sulfoxide or sulfone ambiguity in the target).
- Implications: The dichlorophenyl group increases lipophilicity and may alter binding affinity in biological systems. The dioxo group could enhance stability but reduce reactivity compared to the mono-oxo target.
Compound C : 5-(4-tert-Butylphenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylic Acid
- Substituents :
- 4-tert-butylphenyl (bulky, hydrophobic) vs. 3-chlorophenyl.
- Dicarboxylic acid (polar, ionizable) vs. dimethyl ester (less polar).
- The carboxylic acid form may exhibit higher aqueous solubility at physiological pH compared to the esterified target.
Tetrahydroimidazo[1,2-a]pyridine Derivatives
While distinct in core structure, these compounds share functional motifs (dicarboxylates, aryl substituents) relevant for comparative analysis:
Compound D : Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate
- Substituents: 4-Nitrophenyl (strong electron-withdrawing), cyano, and phenethyl groups.
- Physicochemical Data :
- Melting point: 243–245°C; purity: 51%.
- Implications: The nitro and cyano groups may confer redox activity absent in the target compound. Higher melting point suggests stronger crystal packing forces compared to the target (data unavailable).
Compound E : Diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate
- Substituents :
- 4-Bromophenyl (moderate electron-withdrawing) and benzyl group.
- Physicochemical Data :
- Melting point: 223–225°C; purity: 61%.
- Implications :
- Bromine’s polarizability may enhance halogen bonding, a feature absent in the chlorine-substituted target.
Structural and Functional Implications
- Electron Effects : The 3-chlorophenyl group in the target compound likely enhances electrophilicity at the pyrrolo-thiazole core compared to methyl (Compound A) or tert-butyl (Compound C) substituents .
- Solubility: Dimethyl esters (target, Compounds A, B) are less polar than dicarboxylic acids (Compound C) but more lipophilic than nitro- or cyano-substituted derivatives (Compounds D, E) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
